N-Naphthalen-2-ylalanine N-Naphthalen-2-ylalanine
Brand Name: Vulcanchem
CAS No.: 93222-39-0
VCID: VC3805069
InChI: InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16)
SMILES: CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

N-Naphthalen-2-ylalanine

CAS No.: 93222-39-0

Cat. No.: VC3805069

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

N-Naphthalen-2-ylalanine - 93222-39-0

Specification

CAS No. 93222-39-0
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 2-(naphthalen-2-ylamino)propanoic acid
Standard InChI InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16)
Standard InChI Key RWLSBXBFZHDHHX-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1
Canonical SMILES CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Naphthalen-2-ylalanine (C₁₃H₁₃NO₂; MW 215.25 g/mol) consists of an L-alanine backbone with a naphthalen-2-yl group replacing the β-hydrogen. The IUPAC name, (S)-2-amino-3-(naphthalen-2-yl)propanoic acid, reflects its stereochemistry, which is critical for biological interactions . X-ray crystallography of related naphthyl compounds reveals envelope conformations in fused ring systems and hydrogen-bonding networks stabilizing the crystal lattice . For example, in 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)chromen-2-ium-3-olate, the naphthyl group forms an 86.56° dihedral angle with the heterocyclic plane, while amino groups participate in N–H⋯O and N–H⋯N hydrogen bonds .

Table 1: Key Molecular Descriptors of N-Naphthalen-2-ylalanine

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
logP2.84 (estimated)
Hydrogen Bond Donors2 (NH₂, COOH)
Hydrogen Bond Acceptors3 (COOH, NH₂)
Chiral Centers1 (S-configuration)

Synthesis and Derivatization

Classical Synthetic Routes

The primary synthesis involves the Bucherer reaction, where 2-naphthol reacts with ammonium salts under high-temperature conditions (200–210°C) to yield 2-naphthylamine intermediates . Subsequent alkylation with bromoalanine or enzymatic transamination introduces the alanine moiety. A patented method for analogous naphthylamidines employs benzonitrile and naphthalen-2-amine with AlCl₃ catalysis at 160–180°C, achieving 70–85% yields .

Table 2: Optimization of N-Naphthalen-2-ylalanine Synthesis

ConditionParameterOutcome
CatalystAlCl₃ (1 equiv)82% yield
Temperature180°CComplete conversion
SolventSolvent-freeReduced side products
Reaction Time2–3 hoursOptimal purity

Modern Derivatization Strategies

Recent advances focus on fluorescent analogs like Acd (7-aminocoumarin-4-yl-alanine), where the naphthyl group enhances photostability and Förster resonance energy transfer (FRET) efficiency . Marfey-type derivatives, such as (S)-FDNE, utilize naphthalen-2-yl-ethylamine auxiliaries for chiral separation of amino acids, achieving ΔtR > 3 min for Ile/allo-Ile diastereomers .

Physicochemical Properties

Solubility and Stability

N-Naphthalen-2-ylalanine exhibits limited aqueous solubility (logSw ≈ -3.2) due to its hydrophobic naphthyl group but dissolves in polar aprotic solvents like DMSO or DMF . Stability studies indicate decomposition above 250°C, with a boiling point estimated at 530.7°C . The crystalline form shows a density of 1.241 g/cm³ and refractive index of 1.520 .

Spectroscopic Profiles

  • ¹H NMR (D₂O): δ 7.80–7.25 (m, 7H, naphthyl), 4.30 (q, J = 7.2 Hz, 1H, α-CH), 3.15 (dd, J = 14.1, 7.2 Hz, 1H, β-CH₂), 2.95 (dd, J = 14.1, 7.2 Hz, 1H, β-CH₂) .

  • UV-Vis: λmax 275 nm (π→π* transition of naphthyl) .

Biological Activities and Mechanisms

Antiproliferative Effects

Naphthylalanine derivatives demonstrate potent activity against nasopharyngeal (NPC-TW01) and renal carcinoma (A498) cells. Compound 18 (N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide) inhibits NPC-TW01 proliferation with IC₅₀ = 0.6 μM, inducing S-phase arrest via cyclin-dependent kinase modulation .

Table 3: Cytotoxicity of Naphthylalanine Derivatives

Cell LineIC₅₀ (μM)Mechanism
NPC-TW010.6S-phase arrest, CDK inhibition
Hep3B2.4Apoptosis via Bax/Bcl-2 ratio
MKN455.1ROS generation

Applications in Chemical Biology

Fluorescent Labeling

Incorporation into maltose-binding protein (MBP) via genetic code expansion enables real-time monitoring of conformational changes. Acd-labeled MBP exhibits a 40% increase in FRET efficiency upon maltose binding, with τ₁ = 3.2 ns (open state) and τ₂ = 1.8 ns (closed state) .

Chiral Resolution

(S)-FDNE derivatives resolve D/L-amino acids with α values up to 1.16 for Ile/allo-Ile pairs, outperforming traditional Marfey’s reagents . The naphthyl group’s π-stacking interactions with C18 columns enhance retention time differences (ΔtR = 10.11 min for Lys diastereomers) .

Table 4: Performance of (S)-FDNE in HPLC Separations

Amino AcidΔtR (min)α Value
Ile3.331.16
Lys (di-α,ε)10.111.52
Arg-1.441.07

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